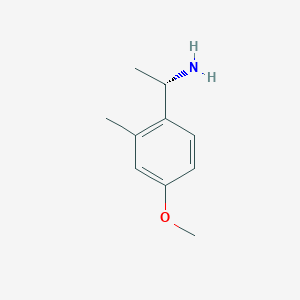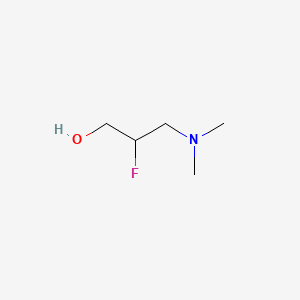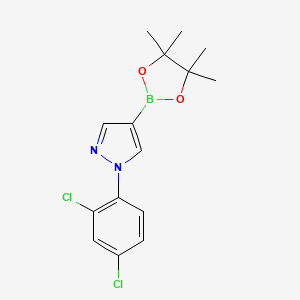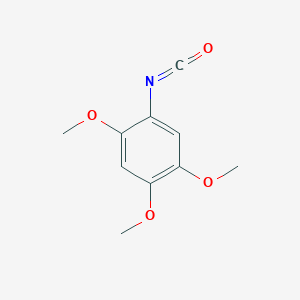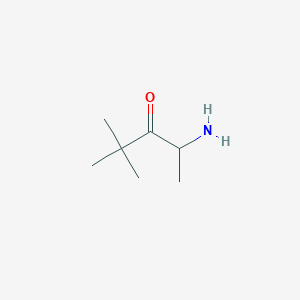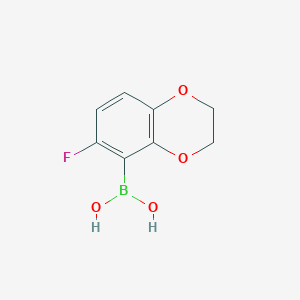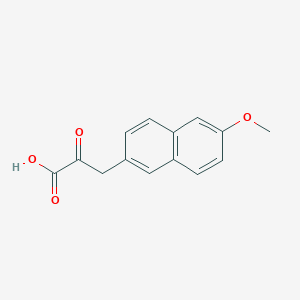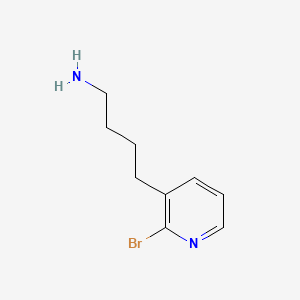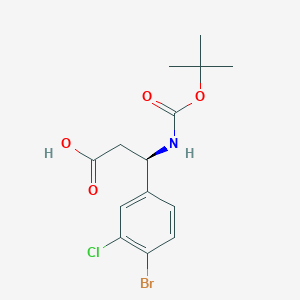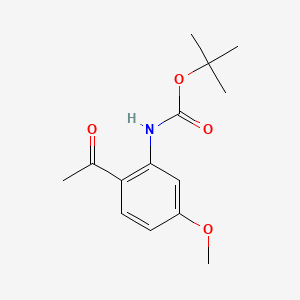![molecular formula C11H22N2O2 B13533980 tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminopropyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base and an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted carbamates or amides.
科学研究应用
Chemistry: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used as a building block in organic synthesis for the preparation of various complex molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the activity of specific enzymes and their inhibitors .
Medicine: It is explored for its activity against various biological targets and its potential as a drug candidate .
Industry: In the industrial sector, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced materials with specific properties .
作用机制
The mechanism of action of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
相似化合物的比较
N-Boc-1,3-diaminopropane: A similar compound used in organic synthesis and medicinal chemistry.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with applications in organic synthesis.
tert-Butyl N-(3-bromopropyl)carbamate: Used in the synthesis of various organic molecules.
Uniqueness: tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is unique due to its cyclopropyl group, which imparts specific reactivity and stability to the compound. This structural feature distinguishes it from other similar compounds and makes it valuable in various research and industrial applications .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(6-7-11)5-4-8-12/h4-8,12H2,1-3H3,(H,13,14) |
InChI 键 |
DNNQFAMEYYSVIP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


